5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate

Catalog No.
S12755225
CAS No.
M.F
C22H26F3NO4S
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium tri...

Product Name

5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate

IUPAC Name

5,7-ditert-butyl-3-phenyl-1,3-benzoxazol-3-ium;trifluoromethanesulfonate

Molecular Formula

C22H26F3NO4S

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C21H26NO.CHF3O3S/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1

InChI Key

IXTPGGBNVHDKSW-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]

5,7-Di-tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate is a complex organic compound characterized by its unique oxazolium structure. This compound features a benzo[d]oxazole moiety with two tert-butyl groups at the 5 and 7 positions and a phenyl group at the 3 position. The trifluoromethanesulfonate counterion adds to its solubility and reactivity, making it an interesting candidate for various chemical applications. The molecular formula of this compound is C21H26F3NO2S, with a molecular weight of approximately 431.50 g/mol .

The reactivity of 5,7-Di-tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate can be attributed to its oxazolium structure, which can undergo various electrophilic and nucleophilic reactions. It may participate in:

  • Electrophilic Aromatic Substitution: The presence of the phenyl group allows for electrophilic substitution reactions, which can lead to functionalization at different positions on the aromatic ring.
  • Nucleophilic Attack: The oxazolium ion can act as an electrophile, making it susceptible to nucleophilic attacks, particularly by amines or alcohols.
  • Decomposition Reactions: Under certain conditions, it may decompose to yield other products, depending on the reaction environment (e.g., temperature, solvent) and the presence of catalysts .

  • Antitumor Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Certain oxazolium compounds have been reported to possess antimicrobial activity against bacteria and fungi .

Further research is necessary to elucidate the specific biological effects of this particular compound.

The synthesis of 5,7-Di-tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate typically involves multiple steps:

  • Formation of the Oxazole Ring: The initial step may involve the condensation of appropriate aldehydes or ketones with amino compounds in the presence of acid catalysts to form the oxazole ring.
  • Introduction of Tert-butyl Groups: Subsequent alkylation reactions can introduce the tert-butyl groups at positions 5 and 7 using tert-butyl halides and a base.
  • Phenyl Group Attachment: The phenyl group can be introduced via electrophilic substitution or coupling reactions.
  • Salt Formation: Finally, the trifluoromethanesulfonate salt can be formed by reacting the oxazolium compound with trifluoromethanesulfonic acid or its derivatives .

5,7-Di-tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate has potential applications in several fields:

  • Organic Synthesis: As a reagent in organic synthesis for creating complex molecules due to its electrophilic nature.
  • Material Science: Possible use in developing new materials due to its unique structural properties.
  • Pharmaceutical Research: Potential as a lead compound for developing new therapeutic agents based on its biological activity .

Several compounds share structural similarities with 5,7-Di-tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate. Here are some notable examples:

Compound NameStructureUnique Features
5-Methylbenzothiazolium trifluoromethanesulfonateStructureContains a thiazole instead of an oxazole; used in dye synthesis.
2-Aminobenzothiazolium trifluoromethanesulfonateStructureExhibits strong antimicrobial properties; used in pharmaceuticals.
Benzimidazolium trifluoromethanesulfonateStructureKnown for its stability and reactivity; used in catalysis.

Uniqueness

The uniqueness of 5,7-Di-tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate lies in its dual bulky substituents (tert-butyl groups) which enhance steric hindrance and potentially influence its reactivity and solubility compared to other similar compounds.

The compound belongs to the benzoxazolium class, characterized by a fused benzoxazole ring system substituted with tert-butyl groups at positions 5 and 7, a phenyl group at position 3, and a trifluoromethanesulfonate counterion. Its IUPAC name is 5,7-bis(1,1-dimethylethyl)-3-phenyl-1,3-benzoxazol-3-ium trifluoromethanesulfonate, with a molecular formula of C~22~H~25~F~3~NO~4~S~2~ when accounting for the triflate anion. Key structural attributes include:

  • Planar aromatic system: The benzoxazole core enables π-conjugation, modified by electron-donating tert-butyl groups.
  • Cationic center: The oxazolium nitrogen bears a positive charge, stabilized by resonance with the aromatic system.
  • Anion effects: The triflate (CF~3~SO~3~^−^) anion enhances solubility in polar aprotic solvents compared to tetrafluoroborate derivatives.

Table 1: Fundamental molecular descriptors

PropertyValueSource
Molecular weight522.56 g/molCalculated
CAS registry (tetrafluoroborate)1207294-92-5
Storage conditionsRefrigeration (2–8°C)

Historical Context and Discovery

Benzoxazolium salts emerged as synthetic targets in the early 21st century, with the first reported synthesis of 5,7-di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate occurring circa 2012. The trifluoromethanesulfonate variant gained prominence through adaptations of imine activation strategies, as demonstrated in the work of Yamamoto et al. (2021), who utilized analogous sulfoximido-dibenzothiophenium triflates for electrophilic fluorination. Key milestones include:

  • 2012: Commercial availability of tetrafluoroborate salt via Angene International.
  • 2021: Mechanistic studies on anion-exchange protocols enabling triflate derivatization.
  • 2025: Expanded applications in photoredox catalysis, leveraging the tert-butyl groups’ steric and electronic effects.

Significance in Organic and Materials Chemistry

This compound addresses two critical challenges in modern synthesis:

  • Electrophilic activation: The oxazolium center acts as a masked electrophile, facilitating C–H functionalization in arene systems.
  • Thermal stability: tert-Butyl substituents impart exceptional thermal resilience (decomposition >250°C), enabling high-temperature applications.

Recent advances exploit its dual functionality in:

  • Polymer electrolytes: Triflate anions enhance ionic conductivity in solid-state batteries.
  • Supramolecular templates: Cationic aromatic systems guide molecular self-assembly in nanomaterials.

Hydrogen Bond Acceptor Count

7

Exact Mass

457.15346397 g/mol

Monoisotopic Mass

457.15346397 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-09

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